N-Butylbenzenesulfonamide
Overview
Description
N-Butyl-Benzenesulfonamide: is an organic compound belonging to the class of sulfonamides. It is characterized by a sulfonamide group that is S-linked to a benzene ring, with a butyl group attached to the nitrogen atom. The molecular formula of N-Butyl-Benzenesulfonamide is C₁₀H₁₅NO₂S, and it has a molecular weight of 213.297 g/mol . This compound is commonly used as a plasticizer in various industrial applications, particularly in the production of nylon and other polymers .
Mechanism of Action
Target of Action
N-Butylbenzenesulfonamide (NBBS) is a type of sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
The exact mode of action of NBBS is currently unknown . It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .
Pharmacokinetics
The pharmacokinetics of NBBS have been studied in rats. Following an intravenous dose of 1 mg/kg, NBBS was found to distribute rapidly to tissues, including the brain . The concentration of NBBS achieved in cerebrospinal fluid (CSF) 1 minute following administration was 200 ng/ml . NBBS was cleared from plasma at a rate of 25 ml/min/kg, and 24 hours after administration, plasma concentrations represented 0.04% of the administered dose . These data suggest rapid elimination and uptake into tissue .
Result of Action
NBBS has been shown to induce characteristic effects in Wistar rats after acute repeated exposures (300 mg/kg body weight, intraperitoneal every 6 hours). The signs were pica, staggering gait with hindlimb-paresis and splaying, teeth-grinding, self paw-biting and . It’s also been shown to increase microglial activation in various rat brain regions (e.g., hippocampus), suggesting neurotoxicant effects .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Cellular Effects
Studies have shown that N-Butylbenzenesulfonamide can have immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) .
Temporal Effects in Laboratory Settings
In studies conducted in adult mice and developmentally exposed rats, this compound was administered at various concentrations for different periods of time . The effects of this compound appeared to change over time, with some effects becoming more pronounced with longer exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages . For example, in a study conducted in rodents, different dosages of this compound were administered and the effects were observed . The study found that the effects of this compound were dose-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl
The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, N-Butyl-Benzenesulfonamide is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfonyl chloride to a solution of butylamine in the presence of a base. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted starting materials. The crude product is purified through recrystallization or distillation to obtain high-purity N-Butyl-Benzenesulfonamide .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-Benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of N-Butyl-Benzenesulfonamide can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonate esters.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N-Butyl-Benzenesulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Butyl-Benzenesulfonamide can be compared with other sulfonamide compounds, such as:
N-Methyl-Benzenesulfonamide: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and applications.
N-Ethyl-Benzenesulfonamide: Contains an ethyl group, leading to variations in its chemical reactivity and uses.
N-Propyl-Benzenesulfonamide: Features a propyl group, resulting in distinct properties and applications compared to N-Butyl-Benzenesulfonamide.
N-Butyl-Benzenesulfonamide is unique due to its specific combination of the butyl group and sulfonamide functionality, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
N-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJXAGUEGOFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027540 | |
Record name | N-Butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |
Record name | Benzenesulfonamide, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butylbenzenesulfonamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15834 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3622-84-2 | |
Record name | N-Butylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyl-Benzenesulfonamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Plastomoll BMB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.